2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several studies. In
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties. It has also been shown to have potential neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes, as a building block in the synthesis of organic compounds, and as a potential therapeutic agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases. Another direction is to explore its potential applications in catalytic reactions. Additionally, further studies can be conducted to understand its mechanism of action and to identify its specific targets in the body. Overall, the research on 2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has shown promising results and has the potential to contribute to various scientific fields.
Synthesemethoden
2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-bromo-4-ethylphenol with N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has shown potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a building block in the synthesis of various organic compounds. Additionally, it has been investigated for its potential use as a therapeutic agent for various diseases.
Eigenschaften
Molekularformel |
C19H29BrN2O2 |
---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
2-(2-bromo-4-ethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C19H29BrN2O2/c1-6-13-7-8-16(15(20)9-13)24-12-17(23)21-14-10-18(2,3)22-19(4,5)11-14/h7-9,14,22H,6,10-12H2,1-5H3,(H,21,23) |
InChI-Schlüssel |
WYOUMMWKKBZFJJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.